Conformational Divergence Between 2‑Methoxyphenyl and 4‑Methoxyphenyl Tetrahydrochromene Regioisomers Drives Scaffold‑Orientation Differences
The ortho‑methoxy substitution on the C4‑phenyl ring forces the aryl group into a near‑perpendicular orientation relative to the fused chromene core. In the crystal structure of the closely related 2‑amino‑4‑(2‑methoxyphenyl)‑7,7‑dimethyl‑5‑oxo‑5,6,7,8‑tetrahydro‑4H‑chromene‑3‑carbonitrile, the dihedral angle between the 2‑methoxyphenyl plane and the flat part of the pyran ring is 86.3(1)° [1]. In contrast, the 4‑methoxyphenyl‑substituted EAAT1 inhibitor UCPH‑101 (2‑amino‑4‑(4‑methoxyphenyl)‑7‑(naphthalen‑1‑yl)‑5‑oxo‑5,6,7,8‑tetrahydro‑4H‑chromene‑3‑carbonitrile) and its analogs populate a distinctly different torsional profile that is critical for its subtype‑selective inhibitory activity [2]. No direct head‑to‑head assay comparing the 2‑OMe vs. 4‑OMe compounds in the same biological system has been identified; therefore the quantitative difference reported here is purely conformational.
| Evidence Dimension | Dihedral angle between 2‑methoxyphenyl ring and pyran ring plane |
|---|---|
| Target Compound Data | 86.3(1)° (crystallographic data from 7,7‑dimethyl analog; the target compound lacks the 7,7‑dimethyl groups but shares the identical 2‑methoxyphenyl‑chromene‑carbonitrile core) |
| Comparator Or Baseline | UCPH‑101 (4‑methoxyphenyl‑7‑naphthyl analog): dihedral angle not explicitly reported but SAR study demonstrates that para‑methoxy substitution is optimal for EAAT1 potency and selectivity, implying a distinct conformational preference [2] |
| Quantified Difference | ~86° vs. conformation required for EAAT1 binding (exact angle not reported); the near‑orthogonal orientation of the 2‑OMe analog is sterically incompatible with the EAAT1 pharmacophore model described for UCPH‑101 |
| Conditions | Single‑crystal X‑ray diffraction (compound II in Nesterov et al., 2005) at low temperature |
Why This Matters
Procurement decisions for tetrahydrochromene screening compounds must account for the fact that the 2‑methoxyphenyl substituent enforces a near‑orthogonal aryl ring orientation that is fundamentally different from the 4‑methoxyphenyl geometry; substituting one regioisomer for the other invalidates any SAR hypothesis derived from 4‑OMe‑based pharmacophore models.
- [1] Nesterov, V. N., Kislyi, V. P., Sabutis, J. L., Nesterov, V. V., Wiedenfeld, D. J., & Semenov, V. V. (2005). 2‑Amino‑4‑(2‑methoxyphenyl)‑7,7‑dimethyl‑5‑oxo‑5,6,7,8‑tetrahydro‑4H‑chromene‑3‑carbonitrile and 2‑amino‑4‑(2‑methoxyphenyl)‑7,7‑dimethyl‑3‑nitro‑4,6,7,8‑tetrahydro‑5H‑chromen‑5‑one hemihydrate. Acta Crystallographica Section C, 61(Pt 12), o741–o744. View Source
- [2] Erichsen, M. N., Huynh, T. H. V., Abrahamsen, B., Bastlund, J. F., Bundgaard, C., Monrad, O., Bekker‑Jensen, A., Nielsen, C. W., Frydenvang, K., Jensen, A. A., & Bunch, L. (2010). Structure–Activity Relationship Study of First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1: 2‑Amino‑4‑(4‑methoxyphenyl)‑7‑(naphthalen‑1‑yl)‑5‑oxo‑5,6,7,8‑tetrahydro‑4H‑chromene‑3‑carbonitrile (UCPH‑101). Journal of Medicinal Chemistry, 53(19), 7185–7191. View Source
